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Compound of Interest |

Compound Name: 3-Chloro-2-(trimethyilsilyl)pyridine

CAS No.: 79698-47-8

Cat. No.: B1600560

. J

CAS Number: 79698-47-8 Formula: CsH12CINSi Molecular Weight: 185.73 g/mol IUPAC Name:
3-Chloro-2-(trimethylsilyl)pyridine[1]

Executive Summary & Strategic Utility

3-Chloro-2-(trimethylsilyl)pyridine is a bifunctional pyridine building block characterized by
the "Pyridyl-Silyl Effect.” Unlike simple halopyridines, this compound possesses two distinct
reactive handles:

e C3-Chloro Group: A handle for classical cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)
or nucleophilic aromatic substitution (

).

o C2-Trimethylsilyl (TMS) Group: A latent "masked" functionality. It serves as a blocking group
to direct regioselectivity or as a transmetallation partner in Hiyama coupling.

Its primary utility lies in Iterative Cross-Coupling, allowing medicinal chemists to sequentially
functionalize the pyridine ring at the C2 and C3 positions with high orthogonality.

Chemical Identity & Physical Properties
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Property Value Note

Sensitive to moisture; store

under inert gas (

Appearance Colorless to pale yellow liquid
[Ar).
- ) Estimated based on structural
Boiling Point ~85-87 °C (at 100 mmHg)
analogs.
Density ~1.05 g/mL
Avoid protic solvents (MeOH,
Solubility DCM, THF, Toluene, Et20 H20) during storage to prevent
protodesilylation.
The C-Si bond is susceptible to
Stability Moisture Sensitive cleavage by strong acids or

fluoride ions.

Synthesis: Directed Ortho Lithiation (DoM)

The most authoritative synthesis utilizes the Directed Ortho Metalation (DoM) strategy. The ring
nitrogen of 3-chloropyridine acts as a Directing Metalation Group (DMG), directing lithiation to
the C2 position (ortho to nitrogen), which is thermodynamically favored over the C4 position
(ortho to chlorine) under these specific conditions.

Mechanism of Action

» Coordination: The lithium cation of lithium diisopropylamide (LDA) or n-butyllithium (n-BulLi)
coordinates with the pyridine nitrogen lone pair.

» Deprotonation: The base removes the proton at C2, forming a 2-lithiopyridine intermediate.

o Electrophilic Trapping: The lithiated species attacks chlorotrimethylsilane (TMSCI) to yield
the product.

Experimental Protocol
Based on the methodology by Choppin et al. (2001)
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Reagents:
e 3-Chloropyridine (1.0 equiv)

e Lithium Diisopropylamide (LDA) (1.1 equiv) [Note: n-BuLi can also be used, but LDA
improves regiocontrol]

e Chlorotrimethylsilane (TMSCI) (1.2 equiv)

e Dry THF (Solvent)

Step-by-Step Procedure:

e Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.
e Base Formation: Cool the THF to -78 °C. Add LDA solution dropwise.

e Lithiation: Add a solution of 3-chloropyridine in THF dropwise over 20 minutes. Maintain
temperature below -70 °C.

o Critical Checkpoint: Stir for 1 hour at -78 °C. The solution typically turns yellow/orange,
indicating the formation of the lithiated species.

e Quench: Add TMSCI dropwise.
e Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
e Workup: Quench with saturated

. Extract with
(3x). Wash combined organics with brine, dry over
, and concentrate.[2]

« Purification: Distillation under reduced pressure is preferred over silica chromatography to
avoid desilylation by acidic silica sites.

Reactivity Profile & Applications
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A. Hiyama Cross-Coupling (C2 Functionalization)

The TMS group at C2 is activated by the electron-withdrawing nature of the pyridine ring and
the adjacent C3-Chloro substituent. This makes the compound an excellent partner for Hiyama
Coupling.

e Reagent System:

/ Ligand / TBAF (Fluoride source).

e Mechanism: Fluoride attacks the silicon, forming a pentacoordinate silicate intermediate
which undergoes transmetallation with Palladium.[3]

e Outcome: Formation of 2-aryl-3-chloropyridines.

B. Ipso-Halodesilylation (C2 Halogen Exchange)

The TMS group can be swapped for a halogen (lodine or Bromine), creating a highly reactive
2-halo-3-chloropyridine scaffold.

e Reagent: lodine monochloride (ICl) or

 Utility: Converts the "masked” TMS group into an iodide, which is far more reactive in
Ullimann or Sonogashira couplings than the C3-chloride.

C. Orthogonal Functionalization Strategy

This compound allows for "programmed"” synthesis:

o Step 1: Perform Suzuki coupling at C3-ClI (using mild conditions that preserve the C-Si
bond).

o Step 2: Perform Hiyama coupling or Ipso-iodination at C2-TMS.

Visualization of Reaction Pathways
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The following diagram illustrates the divergent synthesis capabilities of 3-Chloro-2-
(trimethylsilyl)pyridine.

2-Aryl-3-chloropyridine
Hiyama Coupling (Biaryl Scaffold)

(Ar-X, Pd cat, TBAF,

1. LDA, THF, -78°C
2. TMSCI (DoM

Ipso-lodination
ICl or 12/Ag+

3-Chloro-2-iodopyridine
(High Reactivity Handle)

3-Chloro-2-(trimethylsilyl)pyridine
(CAS 79698-47-8)

[ 3-Chloropyridine

Suzuki Coupling
(Ar-B(OH)2, Pd, Base)

3-Aryl-2-(trimethylsilyl)pyridine
(C3 Functionalized)

Figure 1: Divergent Reactivity Map of 3-Chloro-2-(trimethylsilyl)pyridine

Click to download full resolution via product page

Caption: Divergent synthesis pathways showing C2-selective (Hiyama/lpso) and C3-selective
(Suzuki) transformations.

Safety & Handling (MSDS Summary)

e Hazards:

o H315/H319: Causes skin and serious eye irritation.

o H335: May cause respiratory irritation.

o Flammability: Flash point likely <100°C; treat as a combustible liquid.
e Storage:

o Store at 2-8°C (Refrigerate).

o Keep under Argon/Nitrogen atmosphere.
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o Incompatible Materials: Strong oxidizing agents, strong acids, fluoride salts (unless
intended for reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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